N-ethyl-3,5-dimethylbenzene-1-sulfonamide
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Overview
Description
N-ethyl-3,5-dimethylbenzene-1-sulfonamide is an organic compound with the molecular formula C10H15NO2S It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3,5-dimethylbenzene-1-sulfonamide typically involves the reaction of 3,5-dimethylbenzenesulfonyl chloride with ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of automated systems for the addition of reagents and removal of by-products can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and may be carried out under elevated temperatures and pressures.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various alkyl or aryl sulfonamides.
Scientific Research Applications
N-ethyl-3,5-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-ethyl-3,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This can lead to the disruption of metabolic pathways and inhibition of microbial growth. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-3,5-dimethylbenzene-1-sulfonamide
- N-propyl-3,5-dimethylbenzene-1-sulfonamide
- N-ethyl-4-methylbenzene-1-sulfonamide
Uniqueness
N-ethyl-3,5-dimethylbenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as solubility and melting point, as well as distinct biological effects.
Properties
Molecular Formula |
C10H15NO2S |
---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
N-ethyl-3,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C10H15NO2S/c1-4-11-14(12,13)10-6-8(2)5-9(3)7-10/h5-7,11H,4H2,1-3H3 |
InChI Key |
POFWXHKVAXFCAI-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=CC(=C1)C)C |
Origin of Product |
United States |
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